molecular formula C11H16N2S B15058634 2-(Methylthio)-3-(piperidin-2-yl)pyridine

2-(Methylthio)-3-(piperidin-2-yl)pyridine

Cat. No.: B15058634
M. Wt: 208.33 g/mol
InChI Key: OGQGLJPJGMZJOV-UHFFFAOYSA-N
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Description

2-(Methylthio)-3-(piperidin-2-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a piperidine ring. The presence of a methylthio group at the second position of the pyridine ring and a piperidin-2-yl group at the third position makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-3-(piperidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with piperidine in the presence of a base, followed by the introduction of the methylthio group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-3-(piperidin-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyridine ring can be reduced to a piperidine ring under certain conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperidine and pyridine derivatives.

Scientific Research Applications

2-(Methylthio)-3-(piperidin-2-yl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-3-(piperidin-2-yl)pyridine is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: May inhibit certain enzymes involved in metabolic pathways.

    Receptor Binding: Could bind to specific receptors, modulating their activity.

    DNA Interaction: Potential to intercalate with DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)-3-(piperidin-2-yl)pyridine is unique due to the presence of both a methylthio group and a piperidin-2-yl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

2-methylsulfanyl-3-piperidin-2-ylpyridine

InChI

InChI=1S/C11H16N2S/c1-14-11-9(5-4-8-13-11)10-6-2-3-7-12-10/h4-5,8,10,12H,2-3,6-7H2,1H3

InChI Key

OGQGLJPJGMZJOV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C2CCCCN2

Origin of Product

United States

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